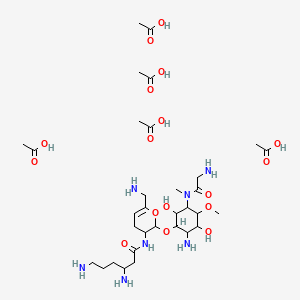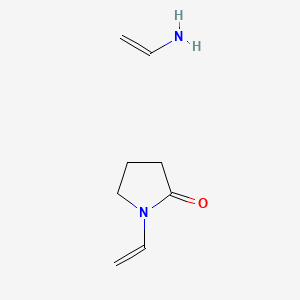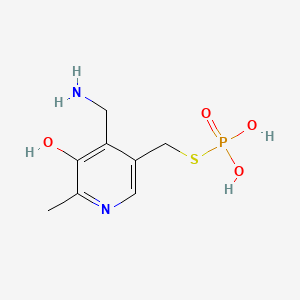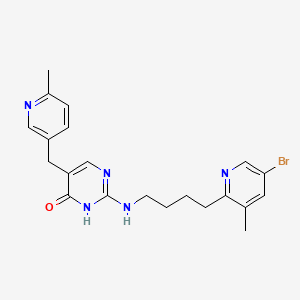
1,2,4-三甲基环己烷
描述
1,2,4-Trimethylcyclohexane is an organic compound with the molecular formula C9H18. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
科学研究应用
1,2,4-Trimethylcyclohexane is utilized in several scientific research fields:
Chemistry: It serves as a solvent and a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
Target of Action
1,2,4-Trimethylcyclohexane is a hydrocarbon solvent It has been shown to affect cultured rat cerebellar granule cells .
Mode of Action
Exposure to this compound has been shown to lead to the formation of reactive oxygen species (ros) in cultured rat cerebellar granule cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis.
Biochemical Pathways
The generation of ros suggests that it may influence oxidative stress pathways . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants.
Result of Action
The primary result of 1,2,4-Trimethylcyclohexane’s action is the formation of ROS in exposed cells . This can lead to oxidative stress, which can cause damage to cell structures, including lipids and membranes, proteins, and DNA.
生化分析
Biochemical Properties
1,2,4-Trimethylcyclohexane plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce the formation of reactive oxygen species (ROS) in cultured rat cerebellar granule cells . This interaction suggests that 1,2,4-Trimethylcyclohexane may influence oxidative stress pathways, potentially affecting cellular redox states and signaling mechanisms.
Cellular Effects
The effects of 1,2,4-Trimethylcyclohexane on cells are significant. It has been observed to influence the respiratory burst in human neutrophil granulocytes, leading to the production of ROS . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the oxidative environment within cells. The generation of ROS can lead to oxidative damage, affecting cell function and viability.
Molecular Mechanism
At the molecular level, 1,2,4-Trimethylcyclohexane exerts its effects through the induction of ROS formation. This process involves the activation of specific enzymes and signaling pathways that lead to the production of ROS. The compound may interact with cellular components such as mitochondria, leading to the release of ROS and subsequent oxidative stress . Additionally, it may influence the activity of antioxidant enzymes, further modulating the cellular redox state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Trimethylcyclohexane can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 1,2,4-Trimethylcyclohexane can lead to sustained ROS production and oxidative damage . The compound’s stability in various experimental conditions can affect its efficacy and impact on cells.
Dosage Effects in Animal Models
The effects of 1,2,4-Trimethylcyclohexane vary with different dosages in animal models. Higher doses of the compound have been associated with increased ROS production and oxidative stress, leading to potential toxic effects . Conversely, lower doses may have minimal impact on cellular function. It is crucial to determine the threshold levels at which 1,2,4-Trimethylcyclohexane exerts its effects to avoid adverse outcomes in experimental settings.
Metabolic Pathways
1,2,4-Trimethylcyclohexane is involved in metabolic pathways related to its degradation and interaction with cellular enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, 1,2,4-Trimethylcyclohexane is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and concentration within cells . This distribution pattern can influence the compound’s activity and its potential effects on cellular processes.
Subcellular Localization
1,2,4-Trimethylcyclohexane’s subcellular localization is primarily within lipid membranes and organelles such as mitochondria. Its presence in these compartments can affect its activity and function, particularly in relation to ROS production and oxidative stress . The compound’s localization is influenced by its chemical properties and interactions with cellular components.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. For instance, the Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst can yield 1,2,4-trimethylcyclohexane .
Industrial Production Methods: Industrial production of 1,2,4-trimethylcyclohexane often involves catalytic hydrogenation of trimethylbenzene. This process requires high pressure and temperature conditions, along with a suitable catalyst such as palladium on carbon .
化学反应分析
Types of Reactions: 1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Trimethylcyclohexanol, trimethylcyclohexanone, and trimethylcyclohexanoic acid.
Reduction: Various lower hydrocarbons.
Substitution: Halogenated derivatives of 1,2,4-trimethylcyclohexane.
相似化合物的比较
- 1,2,5-Trimethylcyclohexane
- 1,3,5-Trimethylcyclohexane
- 1,2,3-Trimethylcyclohexane
Uniqueness: 1,2,4-Trimethylcyclohexane is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties compared to its isomers. This unique structure influences its reactivity and applications in various fields .
属性
IUPAC Name |
1,2,4-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJPCEVERINRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862883 | |
| Record name | 1,2,4-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,4-Trimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2234-75-5, 7667-60-9 | |
| Record name | 1,2,4-Trimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Trimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,2,4-trimethyl-, (1R,2R,4R)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007667609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Trimethylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-trimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7667-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-[(R)-(2-bromophenyl)-hydroxymethyl]-5-(dimethylamino)-N,N-dimethyl-2-phenylpentanamide](/img/structure/B1202822.png)
![5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1202823.png)



![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)
![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)

![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)

